![molecular formula C17H17NO3S B5689343 N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide](/img/structure/B5689343.png)
N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide
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Overview
Description
N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide, also known as MTB or MTB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. MTB-1 is a thietane-containing benzamide that exhibits unique structural and chemical properties, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has also been shown to exhibit antioxidant activity, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of oxidative stress. N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 in lab experiments include its unique structural and chemical properties, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 include its low solubility in water, its relatively low yield, and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are numerous future directions for the research and development of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1, including:
1. Further investigation of the anticancer activity of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 and its potential use as a chemotherapeutic agent.
2. Synthesis and characterization of novel polymers and materials based on N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1.
3. Investigation of the catalytic activity of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 for the degradation of pollutants.
4. Development of more efficient and scalable synthesis methods for N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1.
5. Investigation of the potential use of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 as a drug delivery agent.
In conclusion, N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 is a promising chemical compound that exhibits unique structural and chemical properties, making it a promising candidate for further research and development. Its potential applications in various fields, including medicinal chemistry, material science, and environmental science, make it an exciting area of research for scientists and researchers.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 involves a multi-step process that includes the reaction of 2-methoxyaniline with 4-chlorobenzoyl chloride, followed by the addition of thietane-3-carboxylic acid and triethylamine. The reaction mixture is then refluxed in toluene, and the resulting product is purified using column chromatography. The yield of N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 is typically around 50-60%.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has been used as a building block for the synthesis of novel polymers and materials. In environmental science, N-(2-methoxyphenyl)-4-(3-thietanyloxy)benzamide-1 has been investigated for its potential use as a catalyst for the degradation of pollutants.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-16-5-3-2-4-15(16)18-17(19)12-6-8-13(9-7-12)21-14-10-22-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQSVOHLPWMWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(thietan-3-yloxy)benzamide |
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